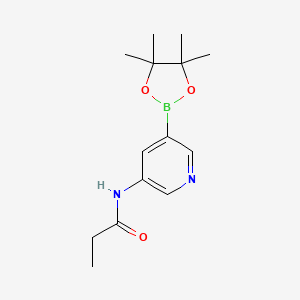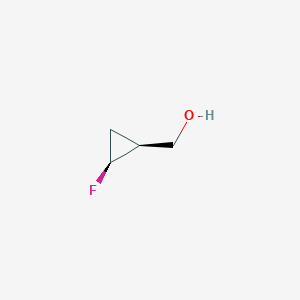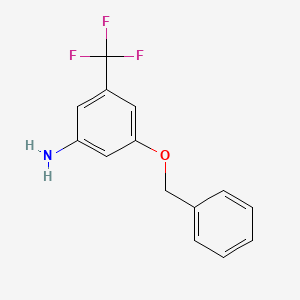
3-(Benzyloxy)-5-(trifluorométhyl)aniline
Vue d'ensemble
Description
“3-(Benzyloxy)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C14H12F3NO . It is used for proteomics research .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds like “3-(Benzyloxy)-5-(trifluoromethyl)aniline” can be achieved through various methods. One such method involves the use of a readily available 1,3-enyne as the starting material in a copper-catalyzed trifluoromethylbenzoxylation process . Another approach involves a simple and efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-5-(trifluoromethyl)aniline” is represented by the formula C14H12F3NO . This indicates that the compound contains 14 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “3-(Benzyloxy)-5-(trifluoromethyl)aniline” can be quite complex. For instance, the trifluoromethylarylation of alkenes using anilines has been reported . This reaction uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .Applications De Recherche Scientifique
Amination sans métal en synthèse organique
3-(Benzyloxy)-5-(trifluorométhyl)aniline : est utilisée dans les approches d'amination sans métal, qui sont essentielles pour la création de divers dérivés de l'aniline. Ce procédé implique une réaction d'annulation simple et efficace qui permet d'obtenir une série de dérivés de la 3-trifluorométhylaniline dans des conditions de synthèse de la pyridine de Kröhnke . Cette méthode est importante pour la synthèse organique car elle évite l'utilisation de métaux, qui peuvent être coûteux et poser des problèmes environnementaux.
Trifluorométhylarylation des alcènes
Le composé joue un rôle dans la trifluorométhylarylation des alcènes à l'aide d'anilines. Cette méthode est remarquable par sa capacité à fonctionner sans additifs, métaux de transition ou photocatalyseurs . Elle représente un nouveau mode de réactivité qui tire parti des anilines abondantes comme source aromatique non préfonctionnalisée, ce qui constitue une avancée significative dans le domaine de la chimie organique.
Mécanisme D'action
Target of Action
Anilines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, often serving as building blocks in pharmaceuticals .
Mode of Action
It’s known that anilines can undergo various transformations, such as the functionalization of alkenes . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Anilines are known to be involved in a wide range of biochemical processes, including the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals, which could potentially improve the bioavailability of this compound .
Result of Action
The trifluoromethyl group is known to modulate the biological activity of pharmaceuticals, potentially enhancing their efficacy .
Action Environment
The solvent hexafluoroisopropanol (hfip) has been reported to play a key role in the reactivity and selectivity of similar aniline compounds .
Analyse Biochimique
Biochemical Properties
3-(Benzyloxy)-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 3-(Benzyloxy)-5-(trifluoromethyl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 3-(Benzyloxy)-5-(trifluoromethyl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. Additionally, 3-(Benzyloxy)-5-(trifluoromethyl)aniline can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Benzyloxy)-5-(trifluoromethyl)aniline exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, 3-(Benzyloxy)-5-(trifluoromethyl)aniline has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Benzyloxy)-5-(trifluoromethyl)aniline in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown. In vitro and in vivo studies have demonstrated that 3-(Benzyloxy)-5-(trifluoromethyl)aniline can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Benzyloxy)-5-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes. For example, high doses of 3-(Benzyloxy)-5-(trifluoromethyl)aniline have been associated with liver toxicity and oxidative stress in animal models. These findings highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
3-(Benzyloxy)-5-(trifluoromethyl)aniline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in the body. Additionally, 3-(Benzyloxy)-5-(trifluoromethyl)aniline can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which plays a role in its reduction and oxidation reactions .
Transport and Distribution
The transport and distribution of 3-(Benzyloxy)-5-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Once inside the cell, 3-(Benzyloxy)-5-(trifluoromethyl)aniline can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-(Benzyloxy)-5-(trifluoromethyl)aniline is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct 3-(Benzyloxy)-5-(trifluoromethyl)aniline to specific organelles, where it can exert its effects. For example, its localization in the mitochondria can impact mitochondrial function and energy production .
Propriétés
IUPAC Name |
3-phenylmethoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-6-12(18)8-13(7-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJBXOMDDRICDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739468 | |
| Record name | 3-(Benzyloxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-57-2 | |
| Record name | 3-(Benzyloxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


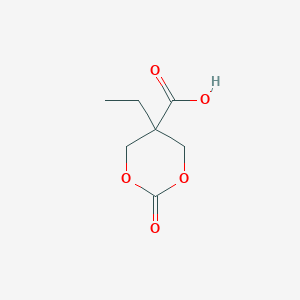
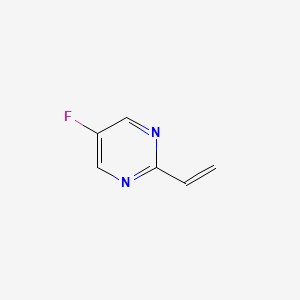
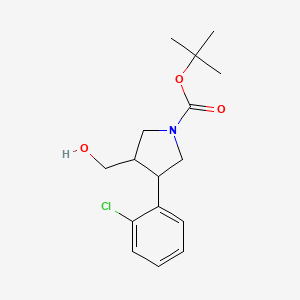
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)
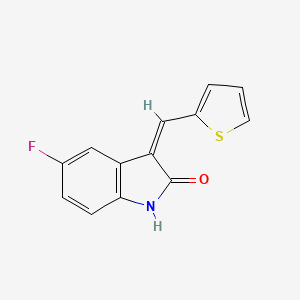
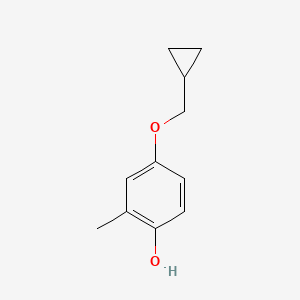
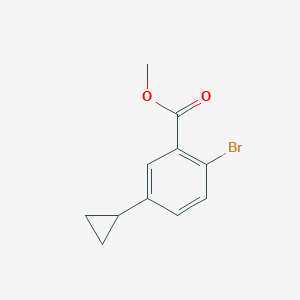
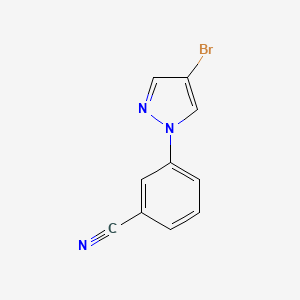

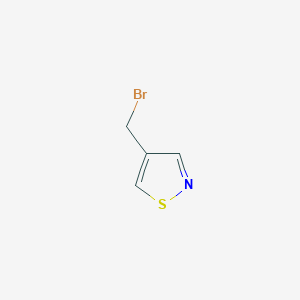
![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)

